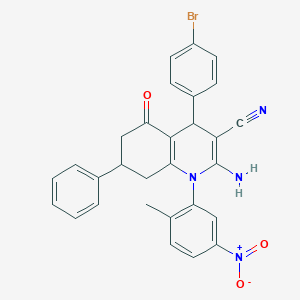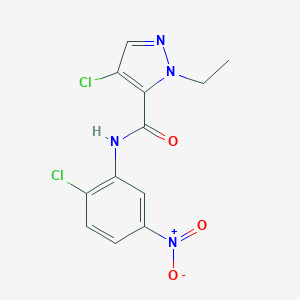
2-AMINO-4-(4-CHLORO-3-NITROPHENYL)-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-4-(4-CHLORO-3-NITROPHENYL)-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound belonging to the hexahydroquinoline family These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-CHLORO-3-NITROPHENYL)-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The specific steps are as follows:
Condensation Reaction: An aldehyde reacts with a β-ketoester in the presence of ammonium acetate to form a dihydropyridine intermediate.
Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core.
Functional Group Introduction: Subsequent reactions introduce the nitro, chloro, and carbonitrile groups to the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of nitroso or quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further react to form various substituted products.
Propriétés
Formule moléculaire |
C28H19Cl3N4O3 |
|---|---|
Poids moléculaire |
565.8g/mol |
Nom IUPAC |
2-amino-4-(4-chloro-3-nitrophenyl)-1-(3,5-dichlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C28H19Cl3N4O3/c29-18-11-19(30)13-20(12-18)34-24-9-17(15-4-2-1-3-5-15)10-25(36)27(24)26(21(14-32)28(34)33)16-6-7-22(31)23(8-16)35(37)38/h1-8,11-13,17,26H,9-10,33H2 |
Clé InChI |
PPVKSQBGHPOHQD-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1N(C(=C(C2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C#N)N)C4=CC(=CC(=C4)Cl)Cl)C5=CC=CC=C5 |
SMILES canonique |
C1C(CC(=O)C2=C1N(C(=C(C2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C#N)N)C4=CC(=CC(=C4)Cl)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B445638.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(3-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B445641.png)

![2-methyl-N-(5-methylpyridin-2-yl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B445643.png)
![2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445644.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-2-thiophenecarbohydrazide](/img/structure/B445645.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B445648.png)

![2-[(2,5-dichlorophenoxy)acetyl]-N-(1-naphthyl)hydrazinecarboxamide](/img/structure/B445650.png)
![2,2-dibromo-N'-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]-1-methylcyclopropanecarbohydrazide](/img/structure/B445651.png)

![N-{3-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B445653.png)
